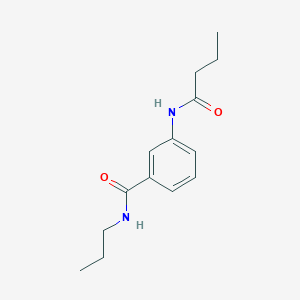
3-(butyrylamino)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-propylbenzamide, also known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its neuroprotective and cognitive enhancing properties.
Mécanisme D'action
3-(butyrylamino)-N-propylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D) enzyme. PDE4D is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 3-(butyrylamino)-N-propylbenzamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The activation of PKA signaling pathway has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-propylbenzamide has been shown to improve cognitive function and memory in preclinical studies. The compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. 3-(butyrylamino)-N-propylbenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its high selectivity for PDE4D enzyme. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, one of the limitations of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(butyrylamino)-N-propylbenzamide. One of the future directions is to investigate the potential therapeutic applications of 3-(butyrylamino)-N-propylbenzamide in the treatment of other neurological disorders such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Another future direction is to optimize the pharmacokinetic properties of 3-(butyrylamino)-N-propylbenzamide to improve its bioavailability and solubility. Finally, the development of 3-(butyrylamino)-N-propylbenzamide analogs with improved potency and selectivity could lead to the discovery of more effective drugs for the treatment of neurological disorders.
In conclusion, 3-(butyrylamino)-N-propylbenzamide is a small molecule drug that has shown promise in the treatment of various neurological disorders. The compound has been shown to improve cognitive function and memory and has neuroprotective effects. The future research on 3-(butyrylamino)-N-propylbenzamide could lead to the discovery of more effective drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(butyrylamino)-N-propylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of propylamine using a suitable protecting group. The second step involves the reaction of the protected propylamine with 3-nitrobenzoyl chloride to form the corresponding amide. This amide is then reduced using a suitable reducing agent to yield the desired product, 3-(butyrylamino)-N-propylbenzamide.
Applications De Recherche Scientifique
3-(butyrylamino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. The compound has been shown to improve cognitive function and memory in preclinical studies.
Propriétés
Nom du produit |
3-(butyrylamino)-N-propylbenzamide |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-(butanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
HLYPYMLMYSPLFQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)


![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)